3,4-Difluoronitrobenzene

Overview

Description

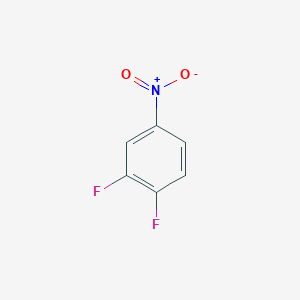

3,4-Difluoronitrobenzene (3,4-DFNB) is a fluorinated aromatic compound with the molecular formula C₆H₃F₂NO₂. It features a nitro group (-NO₂) and two fluorine atoms at the 3- and 4-positions of the benzene ring. This structure confers high reactivity in nucleophilic aromatic substitution (SNAr) reactions due to the electron-withdrawing nitro group and fluorine substituents, which activate specific positions for nucleophilic attack.

3,4-DFNB is widely utilized in pharmaceutical synthesis, particularly as a precursor to oxazolidinone antibiotics like linezolid . Its synthetic utility stems from its ability to undergo selective substitution reactions with amines, morpholine, or piperazine derivatives, enabling the construction of complex heterocyclic scaffolds . For example, SNAr reactions with morpholine yield intermediates for linezolid with up to 90% efficiency .

Preparation Methods

Halogen Exchange Methods

Fluorination of Chloronitrobenzene Derivatives

An alternative approach involves substituting chlorine atoms in chloronitrobenzene precursors with fluorine using potassium fluoride (KF). For example, fluorodichloronitrobenzene reacts with KF at 230°C in sulfolane to yield 3,4-difluoro-5-chloronitrobenzene .

Procedure

-

Reagent Setup : Fluorodichloronitrobenzene and excess KF are suspended in sulfolane.

-

High-Temperature Reaction : The mixture is heated to 230°C for 12–24 hours to facilitate halogen exchange.

-

Isolation : The product is extracted, washed, and distilled under vacuum.

Limitations

-

Low Yield : The fluorination step yields ≤30% due to side reactions and incomplete substitution .

-

Hazardous Solvents : Sulfolane, a high-boiling solvent, complicates purification and poses disposal challenges.

Comparative Analysis of Synthesis Methods

The table below contrasts the two primary methods for preparing 3,4-difluoronitrobenzene:

| Parameter | Nitration of Ortho-Difluorobenzene | Halogen Exchange |

|---|---|---|

| Starting Material | Ortho-difluorobenzene | Fluorodichloronitrobenzene |

| Reagents | HNO₃, H₂SO₄ | KF, sulfolane |

| Temperature | 20–90°C | 230°C |

| Yield | 90% | ≤30% |

| Solvent Toxicity | Low (propanol) | High (sulfolane) |

| Pressure | Atmospheric | Atmospheric |

| Scalability | High | Low |

Chemical Reactions Analysis

Types of Reactions: 3,4-Difluoronitrobenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The nitro group activates the benzene ring towards nucleophilic substitution, allowing reactions with nucleophiles such as amines and thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form different oxidation products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

Amines: From reduction reactions.

Substituted Benzene Derivatives: From nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

3,4-Difluoronitrobenzene is widely used as a precursor in the synthesis of complex organic molecules. Its utility in organic synthesis includes:

- Nucleophilic Aromatic Substitution : The nitro group activates the benzene ring towards nucleophilic substitution, allowing reactions with various nucleophiles such as amines and thiols.

- Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

- Oxidation Reactions : Under specific conditions, 3,4-DFNB can undergo oxidation to yield different products.

Pharmaceuticals

In medicinal chemistry, this compound is utilized in drug development, particularly for compounds targeting specific enzymes or receptors. It serves as a critical intermediate in synthesizing pharmaceuticals aimed at treating bacterial infections and other diseases.

- Case Study : Research has shown that derivatives of 3,4-DFNB exhibit activity against Gram-positive bacteria and have potential applications in tuberculosis treatment .

Agrochemicals

The compound plays a role in developing agrochemicals, including pesticides and herbicides. Its ability to modify biological activity makes it valuable for creating effective plant protection agents.

Material Science

In material science, this compound is involved in synthesizing specialty chemicals and dyes. Its unique properties allow for the development of materials with enhanced performance characteristics.

Experimental and Computational Studies

Recent studies have employed both experimental and computational methods to analyze the thermodynamic properties of this compound. These investigations provide insights into its behavior under different conditions:

Mechanism of Action

The mechanism of action of 3,4-difluoronitrobenzene primarily involves its reactivity towards nucleophiles due to the electron-withdrawing nature of the nitro and fluorine groups. These groups make the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .

Comparison with Similar Compounds

Structural and Thermochemical Properties

3,4-DFNB is one of three difluoronitrobenzene isomers. A thermochemical study compared its properties with 2,4-difluoronitrobenzene (2,4-DFNB) and 2,5-difluoronitrobenzene (2,5-DFNB) (Table 1) .

| Property | 3,4-DFNB | 2,4-DFNB | 2,5-DFNB |

|---|---|---|---|

| ΔfH°(liquid, kJ/mol⁻¹) | -295.2 ± 1.6 | -297.8 ± 1.7 | -290.1 ± 2.1 |

| ΔvapH° (kJ/mol⁻¹) | 56.7 ± 0.5 | 57.9 ± 0.4 | 54.2 ± 0.6 |

| ΔsubH° (kJ/mol⁻¹) | 87.3 ± 0.8 | 88.1 ± 0.7 | Not determined |

| Triple Point Temperature (°C) | 45.2 | 48.7 | Not determined |

Key Findings :

- 3,4-DFNB has a lower enthalpy of formation (ΔfH°) compared to 2,4-DFNB , suggesting subtle differences in thermodynamic stability due to fluorine positioning.

- 2,5-DFNB exhibited the lowest ΔfH°, correlating with reduced stability under combustion conditions.

- Vaporization and sublimation enthalpies reflect stronger intermolecular forces in 2,4-DFNB than in 3,4-DFNB .

Comparison with 2,4-Difluoronitrobenzene

- Regioselectivity : In SNAr reactions, 3,4-DFNB predominantly undergoes substitution at the 4-fluoro position due to steric and electronic factors. In contrast, 2,4-DFNB produces a mixture of ortho - and para -substituted products (Figure 1) .

Comparison with 3,4,5-Trifluoronitrobenzene

The addition of a third fluorine atom in 3,4,5-trifluoronitrobenzene enhances electron-withdrawing effects, accelerating SNAr reactions but increasing the risk of bis-adduct formation. For instance:

- 3,4-DFNB reacts with silapiperidines to yield mono-substituted oxazolidinones with >85% yield .

- 3,4,5-Trifluoronitrobenzene under identical conditions produces 10–15% bis-adducts , requiring additional purification steps .

Research Findings and Implications

- Thermochemical Stability : The lower ΔsubH° of 3,4-DFNB compared to 2,4-DFNB simplifies purification via sublimation in industrial processes .

- Synthetic Efficiency : 3,4-DFNB’s regioselectivity reduces side-product formation, enabling high-throughput synthesis of antibiotics in flow reactors (e.g., 816 mg/h yield for linezolid precursors) .

Biological Activity

3,4-Difluoronitrobenzene (CAS Number: 369-34-6) is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features, including the presence of fluorine and nitro groups, contribute to its biological activity and potential applications. This article reviews the biological activity of this compound, focusing on its synthesis, toxicity, and potential therapeutic uses.

This compound has the molecular formula with a molecular weight of 159.09 g/mol. Key physical properties include:

- Density : 1.5 g/cm³

- Boiling Point : 200 °C

- Melting Point : 80-81 °C

- Water Solubility : Insoluble

These properties are relevant for its handling and application in biological research .

Synthesis

The synthesis of this compound typically involves the nucleophilic aromatic substitution reaction of dichloronitrobenzene with potassium fluoride. This method allows for high yields and minimal purification steps . The reaction conditions can be optimized by adjusting temperature and solvent choice to enhance product yield.

Toxicity Profile

This compound exhibits significant toxicity, which is an important consideration in its application. The compound is classified under acute toxicity category 4, indicating harmful effects upon inhalation or skin contact. Specific hazard statements include:

- Causes skin irritation (H315)

- Causes serious eye irritation (H319)

- May cause respiratory irritation (H335) .

These properties necessitate caution during handling and usage in research settings.

Case Studies

- Antibacterial Studies : A study evaluated various nitro compounds' effectiveness against Gram-positive bacteria. While direct data on this compound was not provided, similar nitro compounds demonstrated significant antibacterial activity . This suggests potential for further investigation into this compound's role in combating resistant strains.

- Chemical Reactions : The compound has been utilized in synthetic chemistry as a precursor for more complex molecules. Its reactivity with nucleophiles has been explored in various studies, showcasing its utility in organic synthesis .

Research Findings

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 3,4-difluoronitrobenzene and its derivatives?

- Methodological Answer : High-performance liquid chromatography (HPLC) is critical for quantifying reaction components and assessing purity . Nuclear magnetic resonance (¹⁹F-NMR, ¹H-NMR) and infrared spectroscopy (IR) confirm structural integrity, while mass spectrometry (MS) verifies molecular weight. Gas chromatography (GC) can monitor volatile byproducts in reactions involving organic solvents . Differential scanning calorimetry (DSC) or melting point analysis ensures consistency in physical properties .

Q. How does the electronic structure of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The nitro group (-NO₂) is a strong electron-withdrawing group, activating the aromatic ring for SNAr by reducing electron density. Fluorine atoms at the 3- and 4-positions act as potential leaving groups, though their stability varies. Reaction regioselectivity depends on the relative electrophilicity of the positions ortho and para to the nitro group. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing charge distribution .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods to avoid inhalation of vapors (flash point: 80°C). Wear nitrile gloves, goggles, and flame-resistant lab coats due to its irritant properties. Store in sealed containers under dry, cool conditions (<25°C) away from strong oxidizers and bases. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste protocols .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize SNAr reactions involving this compound?

- Methodological Answer : DoE statistically evaluates variables (e.g., temperature, residence time, reagent equivalents) to maximize yield and minimize impurities. For example, a central composite design can optimize the reaction of this compound with pyrrolidine in flow chemistry setups. Key factors include:

- Residence time : 0.5–3.5 minutes (prevents over-reaction).

- Temperature : 30–70°C (balances kinetics and selectivity).

- Equivalents of nucleophile : 2–10 (avoids side reactions).

HPLC data converted to relative concentrations validate models (e.g., MODDE Pro software) .

Q. What strategies improve regioselectivity in multi-step syntheses using this compound?

- Methodological Answer :

- Directed metalation : Use lithium bases (e.g., LDA) to deprotonate specific positions, enabling selective functionalization .

- Protecting groups : Temporarily block reactive sites (e.g., nitro reduction to -NH₂) before introducing new substituents .

- Catalysis : Imidazolidenyl carbene catalysts enhance aroylation selectivity in xanthone/acridone syntheses .

Q. How do computational thermodynamics aid in understanding isomer stability and reaction pathways?

- Methodological Answer : Thermochemical studies (e.g., gas-phase electron diffraction, MP2/B3LYP calculations) compare stability of difluoronitrobenzene isomers. For this compound, the nitro group’s orientation and fluorine’s electronegativity affect lattice energy and vapor pressure. These models predict decomposition thresholds and guide solvent selection for crystallization .

Q. What continuous-flow methods enhance the synthesis of this compound-derived pharmaceuticals?

- Methodological Answer : Continuous-flow reactors enable precise control of exothermic reactions (e.g., SNAr with morpholine). Key steps:

- Step 1 : React this compound with morpholine in ethanol at 50°C (residence time: 5 minutes).

- Step 2 : Carbonyldiimidazole (CDI)-mediated cyclization in THF (flow rate: 55 µL/min).

- Step 3 : Acidic hydrolysis to isolate oxazolidinone derivatives (yield: 73%, throughput: 816 mg/h) .

Q. Notes

Properties

IUPAC Name |

1,2-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBQQRMAWLSCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00190379 | |

| Record name | Benzene, 1,2-difluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-34-6 | |

| Record name | 3,4-Difluoronitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-difluoro-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000369346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-difluoro-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00190379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Difluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3RMA758VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.